(4-Chlorophenyl)-pyridin-2-yldiazene
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Overview
Description
(4-Chlorophenyl)-pyridin-2-yldiazene is an organic compound that features a diazene group (-N=N-) linking a 4-chlorophenyl group and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-pyridin-2-yldiazene typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with pyridine. The general synthetic route can be summarized as follows:
Diazotization: 4-Chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with pyridine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)-pyridin-2-yldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(4-Chlorophenyl)-pyridin-2-yldiazene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-pyridin-2-yldiazene involves its interaction with molecular targets through the diazene group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)-pyridin-2-yldiazene: Similar structure with a bromine atom instead of chlorine.
(4-Methylphenyl)-pyridin-2-yldiazene: Contains a methyl group instead of chlorine.
(4-Nitrophenyl)-pyridin-2-yldiazene: Features a nitro group instead of chlorine.
Uniqueness
(4-Chlorophenyl)-pyridin-2-yldiazene is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chlorine atom can participate in various substitution reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
(4-chlorophenyl)-pyridin-2-yldiazene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c12-9-4-6-10(7-5-9)14-15-11-3-1-2-8-13-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWILIMFRGAWGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305380 |
Source
|
Record name | 2-[(E)-(4-Chlorophenyl)diazenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14458-12-9 |
Source
|
Record name | NSC170602 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(E)-(4-Chlorophenyl)diazenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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